[1-(3-chlorobenzyl)piperidin-3-yl](3,4-dihydroisoquinolin-2(1H)-yl)methanone
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Overview
Description
[1-(3-CHLOROBENZYL)-3-PIPERIDYL][3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE: is a complex organic compound with the molecular formula C22H25ClN2O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-CHLOROBENZYL)-3-PIPERIDYL][3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzyl chloride with piperidine to form 1-(3-chlorobenzyl)piperidine. This intermediate is then reacted with 3,4-dihydroisoquinoline under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The exact industrial methods can vary based on the scale and specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
[1-(3-CHLOROBENZYL)-3-PIPERIDYL][3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
[1-(3-CHLOROBENZYL)-3-PIPERIDYL][3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action for [1-(3-CHLOROBENZYL)-3-PIPERIDYL][3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary based on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- [1-(2-Chlorobenzyl)-3-piperidinyl][1-(2-phenylethyl)-3,4-dihydro-2(1H)-isoquinolinyl]methanone
- (3S)-1-(3-Chlorobenzyl)-3-piperidinyl-isoquinolinyl)methanone
Uniqueness
Compared to similar compounds, [1-(3-CHLOROBENZYL)-3-PIPERIDYL][3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE stands out due to its specific structural configuration, which may confer unique binding properties and reactivity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C22H25ClN2O |
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Molecular Weight |
368.9 g/mol |
IUPAC Name |
[1-[(3-chlorophenyl)methyl]piperidin-3-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
InChI |
InChI=1S/C22H25ClN2O/c23-21-9-3-5-17(13-21)14-24-11-4-8-20(15-24)22(26)25-12-10-18-6-1-2-7-19(18)16-25/h1-3,5-7,9,13,20H,4,8,10-12,14-16H2 |
InChI Key |
AIDVFHXNZPTHIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)Cl)C(=O)N3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
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